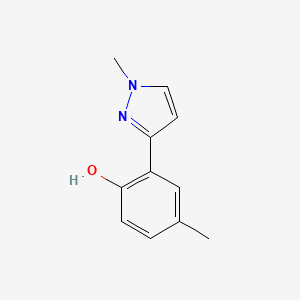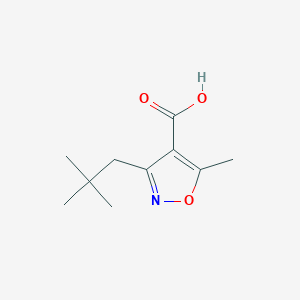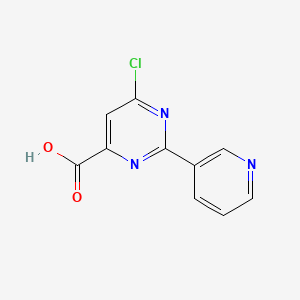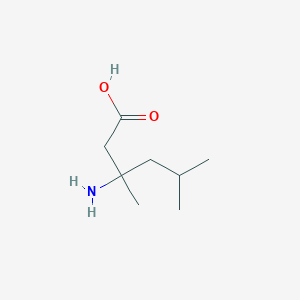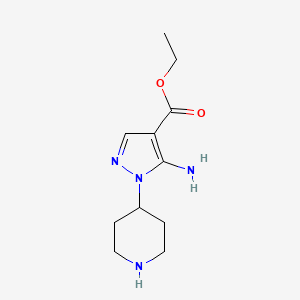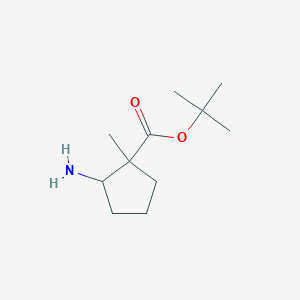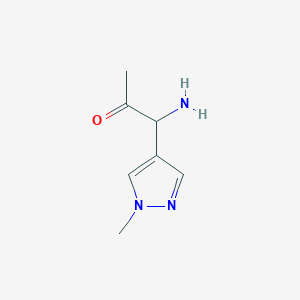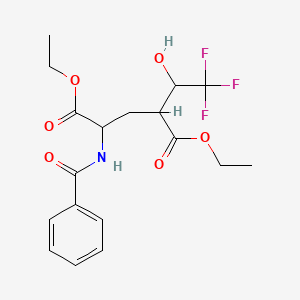
Diethyl 2-(benzoylamino)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate is a complex organic compound that features a variety of functional groups, including ester, amide, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the ester groups: This might involve the esterification of a suitable diacid with ethanol under acidic conditions.
Introduction of the phenylformamido group: This could be achieved through an amide coupling reaction using phenylformamide and a suitable activating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Addition of the trifluoromethyl group: This step might involve the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester groups can be reduced to alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a scaffold for drug development due to its diverse functional groups.
Materials Science: In the synthesis of novel polymers or materials with unique properties.
Biology: As a probe or inhibitor in biochemical studies.
Industry: In the development of specialty chemicals or advanced materials.
Wirkmechanismus
The mechanism of action of 1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethyl)pentanedioate: Lacks the hydroxyl group.
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)hexanedioate: Has an extended carbon chain.
Uniqueness
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C18H22F3NO6 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
diethyl 2-benzamido-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate |
InChI |
InChI=1S/C18H22F3NO6/c1-3-27-16(25)12(14(23)18(19,20)21)10-13(17(26)28-4-2)22-15(24)11-8-6-5-7-9-11/h5-9,12-14,23H,3-4,10H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
ZHUZGBVQYFXUDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(C(=O)OCC)NC(=O)C1=CC=CC=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


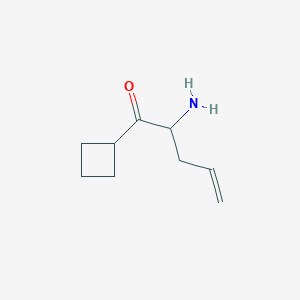
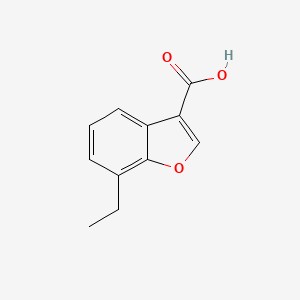
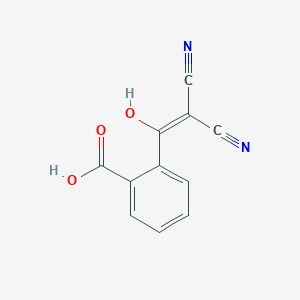
![1-[3-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13174920.png)
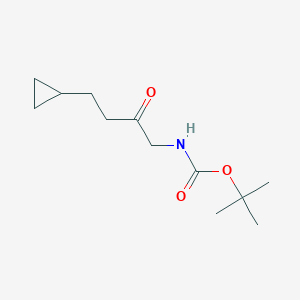
![[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine](/img/structure/B13174944.png)
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B13174945.png)
